6-Ethynyl-3-fluoro-2-methylpyridine
Overview
Description
6-Ethynyl-3-fluoro-2-methylpyridine is an organic compound that belongs to the pyridine family. It has a CAS Number of 1256792-43-4 .
Molecular Structure Analysis
The molecular weight of this compound is 135.14 . The InChI code is not explicitly mentioned for this compound in the available resources.Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . Its molecular weight is 135.14 .Scientific Research Applications
Fluoropyrimidines in Cancer Therapy
Fluoropyrimidines, like 5-fluorouracil (5-FU), are cornerstone treatments for various solid tumors, highlighting the significance of fluorine-containing compounds in chemotherapy. Research has focused on enhancing the therapeutic efficacy of 5-FU through biomodulation and developing prodrugs like capecitabine, UFT, and S-1. These efforts aim to improve patient response rates while minimizing toxicity (Malet-Martino & Martino, 2002).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on compounds like 4-methyl-2,6-diformylphenol (DFP) exemplifies the application of fluorine-modified compounds in detecting various analytes. These chemosensors offer high selectivity and sensitivity, showcasing the potential of fluorine-containing compounds in analytical and diagnostic applications (Roy, 2021).
Toxicity of Fluorophores
The toxicity of organic fluorophores, often used in molecular imaging, underscores the importance of safety evaluations for fluorine-containing compounds. Despite potential toxic effects, the careful selection and application of these fluorophores enable their effective use in real-time cancer detection, illustrating the delicate balance between utility and safety in scientific applications (Alford et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring contributes to these properties .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Result of Action
As a fluoropyridine, it may have potential as an imaging agent or other biological applications .
Properties
IUPAC Name |
6-ethynyl-3-fluoro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-5-8(9)6(2)10-7/h1,4-5H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADOFTVDZARAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283407 | |
Record name | Pyridine, 6-ethynyl-3-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256792-43-4 | |
Record name | Pyridine, 6-ethynyl-3-fluoro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256792-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 6-ethynyl-3-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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